N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Description

The exact mass of the compound N2,N2,2-Trimethylpropane-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N,2-N,2-trimethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2,5-7)8(3)4/h5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZCRWFNSBIBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429356 | |

| Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76936-44-2 | |

| Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-amino-2-methylpropan-2-yl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine CAS 76936-44-2

An In-depth Technical Guide to N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS 76936-44-2): A Keystone Building Block for Targeted Protein Degradation

Executive Summary

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, registered under CAS number 76936-44-2, is a diamine building block of increasing significance in modern medicinal chemistry and drug development. Structurally, it is a propane-1,2-diamine featuring a gem-dimethyl substitution at the C1 position and two methyl groups on the C2 nitrogen (N²). This unique arrangement provides a sterically hindered primary amine and a stable tertiary amine, making it a particularly valuable component in the synthesis of complex molecules. Its primary utility lies in its role as a flexible yet constrained linker for constructing Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] This guide provides an in-depth exploration of its chemical properties, a robust synthesis and purification protocol, validated analytical methodologies, and a detailed examination of its core application in the field of targeted protein degradation.

Physicochemical and Structural Characterization

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, also known as N²,N²,2-trimethylpropane-1,2-diamine, is a bifunctional organic molecule featuring both a primary and a tertiary amine.[3] This duality is central to its function in chemical synthesis.

Molecular Structure and Key Features

The molecule's structure contains a sterically hindered primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂), separated by a two-carbon backbone. The gem-dimethyl group at the C1 position provides conformational rigidity, which can be a critical parameter in optimizing the spatial arrangement of bifunctional molecules like PROTACs.[]

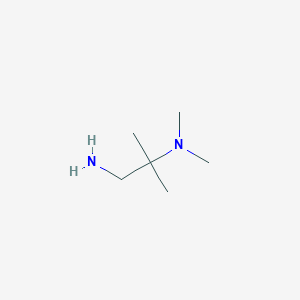

Caption: Molecular structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Physicochemical Properties

The compound is typically supplied as a colorless to pale yellow liquid with a characteristic strong amine odor. Its solubility in water and various organic solvents makes it versatile for use in a range of reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 76936-44-2 | [3] |

| Molecular Formula | C₆H₁₆N₂ | [3] |

| Molecular Weight | 116.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Purity | Typically ≥97% | |

| Storage | Store at room temperature or 2-8°C, under inert atmosphere | [5] |

Synthesis and Purification Protocol

While multiple synthetic routes are conceivable, a robust and scalable approach involves the nucleophilic substitution of a suitable chloroamine precursor with dimethylamine. This method is analogous to established procedures for synthesizing similar N,N,N'-substituted diamines.[6]

Proposed Synthetic Pathway

The synthesis can be logically achieved by reacting 2-chloro-1,1-dimethylethylamine hydrochloride with an excess of dimethylamine, followed by basification to yield the free diamine.

Caption: Proposed workflow for the synthesis and purification of the target diamine.

Step-by-Step Synthesis Protocol

Objective: To synthesize N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Materials:

-

2-Chloro-1,1-dimethylethylamine hydrochloride

-

Dimethylamine (40% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add a 40% aqueous solution of dimethylamine (3.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

-

Precursor Addition: Dissolve 2-chloro-1,1-dimethylethylamine hydrochloride (1.0 eq) in a minimal amount of deionized water and add it dropwise to the stirred dimethylamine solution, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Basification & Extraction: Cool the reaction mixture again in an ice bath. Slowly add a 50% aqueous solution of NaOH until the pH is >12. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude oil is best purified by fractional distillation under reduced pressure in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.[7][8]

-

Set up a fractional distillation apparatus.

-

Transfer the crude oil to the distillation flask.

-

Heat gently under vacuum.

-

Collect the fraction corresponding to the boiling point of the pure product. The purity of the collected fractions should be confirmed by GC-MS.

Core Application: A Linker for Targeted Protein Degradation

The most prominent and high-value application of this diamine is as a linker component in the design of PROTACs.[1][2] PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker: one ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[9]

The Role of the Linker

The linker is not merely a passive spacer; its length, rigidity, and chemical nature are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[][9] N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine serves as an excellent starting point for linker synthesis. The primary amine provides a reactive handle for conjugation, typically via amide bond formation or nucleophilic aromatic substitution, to either the POI ligand or the E3 ligase ligand.[10][11]

Caption: Mechanism of Action for a PROTAC utilizing the diamine linker.

Workflow for PROTAC Synthesis using the Diamine Linker

A common strategy involves protecting the primary amine of the title compound (e.g., with a Boc group), functionalizing the tertiary amine side if necessary, and then deprotecting the primary amine for conjugation. However, a more direct approach is to leverage the differential reactivity of the primary amine.

Protocol Outline:

-

Ligand Functionalization: Prepare a ligand (for either the POI or E3 ligase) containing a suitable electrophile, such as a carboxylic acid (for amide coupling) or an activated aryl halide (for SₙAr).

-

Amide Coupling: Activate the carboxylic acid on the ligand using a coupling agent (e.g., HATU, HOBt). React the activated ester with N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine in an appropriate solvent like DMF with a non-nucleophilic base (e.g., DIPEA). The primary amine will selectively form an amide bond.[11]

-

Purification: Purify the resulting linker-ligand conjugate using reverse-phase HPLC.

-

Final Conjugation: The other end of the linker (now attached to the first ligand) is then conjugated to the second ligand to complete the PROTAC synthesis.

Analytical and Quality Control Methodologies

Rigorous analytical characterization is essential to ensure the identity, purity, and stability of the diamine building block.

Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for structural elucidation. Based on patent literature and chemical shift predictions, the following ¹H NMR spectrum is expected.[12][13]

| Assignment | Predicted Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Notes |

| C(CH₃)₂ | ~1.55 | Singlet (s) | 6H | Gem-dimethyl group. Confirmed by experimental data.[12] |

| -NH₂ | ~1.3-1.8 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on concentration and solvent. |

| -CH- | ~2.1-2.2 | Multiplet (m) | 1H | |

| N(CH₃)₂ | ~2.2-2.3 | Singlet (s) | 6H | N-dimethyl group. |

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of volatile amines and identifying any residual solvents or synthesis-related impurities.

Protocol:

-

System: Gas chromatograph coupled with a mass spectrometer.

-

Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: 250 °C, Split ratio 50:1.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

-

Sample Preparation: Dilute 1 µL of the compound in 1 mL of dichloromethane. Inject 1 µL.

Rationale: This method provides excellent separation of the main component from potential impurities. The mass spectrum will confirm the molecular weight (M⁺ at m/z 116) and provide a characteristic fragmentation pattern for unambiguous identification. For chiral analysis, a specialized chiral stationary phase column would be required.[14][15]

Safety, Handling, and Storage

As a primary amine, this compound requires careful handling to avoid exposure.

-

Hazards: The compound is classified as an irritant and may cause skin and eye irritation. It has acute oral toxicity.[1][8] Inhalation of vapors may cause respiratory tract irritation.[8]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

References

- US Patent US20060217549A1. Diamine purification method. Google Patents.

- Dong, X., et al. (2019).

-

WIPO Patent WO/2020/179817. PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. WIPO Patentscope. Available at: [Link]

- Cai, Y., et al. (2024). Conjugation of primary amine groups in targeted proteomics. Mass Spectrometry Reviews.

- CN Patent CN110563591A. Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine. Google Patents.

-

Organic Syntheses Procedure. o-PHENYLENEDIAMINE. Available at: [Link]

- CN Patent CN112079728B. Deuterated N, N, N' -trimethylethylenediamine compound and preparation method thereof. Google Patents.

-

Cai, Y., et al. (2024). Conjugation of primary amine groups in targeted proteomics. PubMed. Available at: [Link]

-

Husek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]

-

Enamine Germany. Linkers. Available at: [Link]

-

Organic Syntheses Procedure. N-tert-BUTYL-N-PHENYL-1-PROPYN-1-AMINE. Available at: [Link]

- Barua, D., et al. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

-

Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]

- US Patent US20180215730A1. (4-((4-((4-(dimethylamino)butanoyl)oxy)phenyl)sulfonyl)-1-(3-fluoro-4-((4-methylpiperazin-1-yl)carbonyl)phenyl)-1H-pyrrol-3-yl)methyl phosphate and solid forms thereof. Google Patents.

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

-

Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Available at: [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]

-

Wikipedia. Chiral analysis. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of dimethylamine. Available at: [Link]

-

Adumeau, P., et al. (2016). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC - NIH. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

Wagen, C. (2023). Computational NMR Prediction: A Microreview. Available at: [Link]

-

Amerigo Scientific. N2,N2,2-Trimethylpropane-1,2-diamine. Available at: [Link]

- CN Patent CN103626664B. Method for synthesizing 2-methyl-1,2-propane diamine. Google Patents.

-

WIPO Patent WO2018224423A1. (4-(([7][16]triazolo[4,3-a]pyridine-6-yl)oxy)-1,2,3,4-tetrahydronaphthalen-1-yl) ureido derivatives as anti-inflammatory p38 mapk inhibitors for treating diseases of the respiratory tract. Google Patents. Available at:

Sources

- 1. Linkers for Linkerology - Enamine [enamine.net]

- 2. enamine.de [enamine.de]

- 3. scbt.com [scbt.com]

- 5. 76936-44-2|N2,N2,2-Trimethylpropane-1,2-diamine|BLD Pharm [bldpharm.com]

- 6. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Visualizer loader [nmrdb.org]

- 14. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral analysis - Wikipedia [en.wikipedia.org]

- 16. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS 76936-44-2). Due to a scarcity of published experimental data for this specific molecule, this document leverages established chemical principles and comparative data from structurally analogous amines and diamines to offer well-grounded estimations of its characteristics. The guide covers molecular and structural data, predicted physical and chemical properties, proposed analytical methodologies for its characterization, and essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers and professionals engaged in work that may involve this compound, particularly in the fields of chemical synthesis and drug development.

Introduction and Molecular Structure

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a diamine featuring both a primary and a tertiary amine functional group. Its structure is characterized by a neopentyl-like carbon backbone, which introduces significant steric hindrance around the primary amine. This structural feature is anticipated to have a pronounced influence on its physicochemical properties, including its basicity, reactivity, and chromatographic behavior, when compared to its linear isomers.

Molecular Formula: C₆H₁₆N₂[1][2]

Molecular Weight: 116.21 g/mol [1][2]

Chemical Structure:

Caption: Chemical structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, derived from comparative analysis with related compounds.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted Value for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine | N,N-Dimethylethylamine[3][4][5][6][7][8][9] | N,N-Dimethylethylenediamine[1][10][11][12] | Dimethylamine[13][14][15][16][17] |

| Boiling Point (°C) | 130-145 | 36-38 | 104-106 | 7-9 |

| Melting Point (°C) | < -20 | -140 | < -70 | -93 |

| Density (g/mL) | ~0.82 | ~0.675 (at 25°C) | ~0.807 (at 20°C) | ~0.650 (at 25°C) |

| Solubility in Water | Miscible | Miscible | Fully miscible | Very soluble |

| pKa (predicted) | pKa₁: ~9.5-10.0 (primary amine), pKa₂: ~6.5-7.0 (tertiary amine) | 10.16 (conjugate acid) | Not specified | 10.73 (conjugate acid) |

| Vapor Pressure | Lower than N,N-Dimethylethylenediamine | 8.09 psi (at 20°C) | Not specified | 170.3 kPa (at 20°C) |

| Refractive Index | ~1.43 | ~1.372 (n20/D) | ~1.426 (n20/D) | Not specified |

| LogP | ~0.2 - 0.5 | 0.70 | -0.7 | -0.362 |

Rationale for Predictions

-

Boiling Point: The presence of a primary amine group allows for hydrogen bonding, which will significantly increase the boiling point compared to N,N-dimethylethylamine, which lacks this capability. The increased molecular weight also contributes to a higher boiling point. The gem-dimethyl groups may slightly reduce the efficiency of intermolecular packing compared to a linear isomer, but the hydrogen bonding is the dominant factor.

-

Melting Point: The bulky gem-dimethyl groups are likely to disrupt crystal lattice formation, leading to a low melting point, similar to its less substituted analogs.

-

Density: With a larger molecular weight and compact structure, the density is predicted to be higher than N,N-dimethylethylamine and comparable to, or slightly higher than, N,N-dimethylethylenediamine.

-

Solubility: The presence of two amine groups, both capable of forming hydrogen bonds with water, suggests high water solubility.

-

pKa: The primary amine is expected to be more basic (higher pKa) than the tertiary amine due to electronic and steric effects. The electron-donating alkyl groups increase the electron density on the nitrogen atoms. However, the steric hindrance around the tertiary amine will impede its solvation and protonation, thus lowering its basicity relative to the more accessible primary amine.

-

LogP: The additional alkyl groups compared to N,N-dimethylethylenediamine will increase its lipophilicity, resulting in a higher LogP value.

Analytical Methodologies

The analysis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine can be effectively achieved using gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile amines. A method employing a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity is recommended.

Workflow for GC Analysis:

Caption: Proposed workflow for the GC analysis of the target diamine.

Detailed GC Protocol:

-

Column Selection: An Agilent CP-Wax for Volatile Amines and Diamines column or similar is recommended to prevent peak tailing.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or another suitable solvent.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C (FID or NPD)

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/minute to 200°C, and a final hold for 5 minutes.

-

-

Data Analysis: Identify the peak corresponding to the analyte by its retention time and quantify using an external or internal standard method.

High-Performance Liquid Chromatography (HPLC)

For less volatile samples or for analysis in complex matrices, reversed-phase HPLC with derivatization can be employed. Aliphatic amines lack a strong chromophore, necessitating pre-column derivatization for UV or fluorescence detection.[18]

Workflow for HPLC Analysis with Derivatization:

Caption: Proposed workflow for HPLC analysis with pre-column derivatization.

Detailed HPLC Protocol:

-

Derivatization: React the sample with a suitable derivatizing agent such as dansyl chloride or o-phthalaldehyde (OPA) in an alkaline buffer. This reaction targets the primary amine.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is appropriate.

-

Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a good starting point.

-

Detection: Set the UV detector to a wavelength appropriate for the chosen derivatizing agent (e.g., 340 nm for OPA derivatives).

-

Quantification: As with GC, use a standard calibration curve for accurate quantification.

Predicted Spectral Properties

¹H NMR Spectroscopy (Predicted)

-

-N(CH₃)₂: A singlet integrating to 6H, likely in the range of 2.2-2.4 ppm.

-

-CH₂-: A singlet integrating to 2H. Due to the proximity of the primary amine, this peak would be expected around 2.5-2.7 ppm.

-

-C(CH₃)₂-: A singlet integrating to 6H, expected to be the most upfield signal, likely around 1.0-1.2 ppm.

-

-NH₂: A broad singlet integrating to 2H, with a chemical shift that can vary depending on concentration and solvent, but typically in the range of 1.5-3.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

-N(CH₃)₂: A signal around 45-50 ppm.

-

-CH₂-: A signal around 55-60 ppm.

-

-C(CH₃)₂-: A quaternary carbon signal around 35-40 ppm, and the methyl carbons attached to it around 25-30 ppm.

Mass Spectrometry (Predicted)

-

Electron Ionization (EI): The molecular ion peak (M⁺) at m/z 116 is expected. A prominent fragment would likely be observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion formed by alpha-cleavage, which is characteristic of tertiary amines.

Stability, Reactivity, and Handling

Stability and Storage

-

Stability: Like many amines, N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is expected to be sensitive to air and may absorb carbon dioxide. It should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.

Reactivity

-

Basicity: The compound will react exothermically with acids to form salts.

-

Oxidation: It is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

-

Reactions of the Amine Groups: The primary amine can undergo typical reactions such as acylation, alkylation, and Schiff base formation. The tertiary amine can act as a catalyst or a base in various organic reactions.

Safety and Handling

Based on the safety data for structurally similar amines, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Hazards: Assumed to be corrosive and capable of causing severe skin burns and eye damage. It is also likely to be harmful if swallowed or inhaled.

-

In Case of Exposure:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

While experimental data for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is not widely available, a robust understanding of its physicochemical properties can be established through the principles of chemical analogy. The presence of both a sterically hindered primary amine and a tertiary amine within a compact alkyl framework suggests unique characteristics that may be of interest in various applications, including as a building block in medicinal chemistry or as a ligand in catalysis. The analytical methods and safety protocols outlined in this guide provide a solid foundation for any researcher or professional intending to work with this compound.

References

-

Agilent Technologies, Inc. (2011). Analysis of diamines in water. Application Note. [Link]

- NIOSH. (1994).

- Navratil, J. D., & Walton, H. F. (1977). Ligand-exchange chromatography of diamines and polyamines. Analytical Chemistry.

- Bryan Research & Engineering, Inc. (1984).

-

PubChem. (2-Amino-1-phenylethyl)dimethylamine. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. N-(2-Amino-1, 1-dimethylethyl)-n, n-dimethylamine, min 98%, 5 grams. [Link]

-

PubChem. N,N,N',N'-Tetramethyl-1,3-diaminopropane. National Center for Biotechnology Information. [Link]

-

ResearchGate. ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). [Link]

-

Wikipedia. Dimethylamine. [Link]

-

ChemBK. Dimethylamine. [Link]

-

Wikipedia. N,N-Dimethylethylamine. [Link]

- Wen, N., et al. (2009). One-Pot Synthesis of 7-N,N-dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Asian Journal of Chemistry.

-

Cheméo. Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). [Link]

-

SpectraBase. n,n-Dimethylethylamine - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents.

-

NIST. Ethanamine, N,N-dimethyl-. WebBook. [Link]

-

Ataman Kimya. N,N-DIETHYLETHANAMINE. [Link]

-

ResearchGate. Refractive index of N,N-dimethylacetamide. [Link]

-

Wikipedia. 1,1-Dimethylethylenediamine. [Link]

-

PubChem. 1,1-Dimethoxyethyl(dimethyl)amine. National Center for Biotechnology Information. [Link]

Sources

- 1. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. N , N -二甲基乙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Dimethylethylamine - Wikipedia [en.wikipedia.org]

- 6. Ethanamine, N,N-dimethyl- (CAS 598-56-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. N,N-Dimethylethylamine = 99 598-56-1 [sigmaaldrich.com]

- 8. Ethanamine, N,N-dimethyl- [webbook.nist.gov]

- 9. N , N -二甲基乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. N,N-Dimethylethylenediamine, 97% | Fisher Scientific [fishersci.ca]

- 11. N,N-Dimethylethylenediamine 95 108-00-9 [sigmaaldrich.com]

- 12. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 13. Dimethylamine - Wikipedia [en.wikipedia.org]

- 14. Dimethylamine - Sciencemadness Wiki [sciencemadness.org]

- 15. chembk.com [chembk.com]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 17. Dimethylamine Anhydrous (DMA) - EU | Eastman [eastman.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive, multi-technique approach to the structural elucidation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, a diamine with the molecular formula C6H16N2.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the experimental workflow, emphasizing the synergy between Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating data from these orthogonal techniques, we can construct an unambiguous and self-validating structural hypothesis.

Introduction: The Imperative for Rigorous Structure Elucidation

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a small organic molecule containing both a primary and a tertiary amine functional group. The precise arrangement of its carbon backbone and the location of the nitrogen atoms are critical to its chemical properties and potential applications. Ambiguity in structure can lead to unforeseen reactivity, altered biological activity, and complications in regulatory submissions. Therefore, a systematic and robust analytical strategy is not just best practice; it is a scientific necessity.[3][4]

This guide will present a logical workflow, beginning with the determination of molecular weight and elemental composition, followed by the identification of key functional groups, and culminating in the detailed mapping of atomic connectivity.

The Analytical Workflow: A Triad of Spectroscopic Techniques

Our approach is centered on the integration of three powerful spectroscopic methods: Mass Spectrometry, FTIR Spectroscopy, and Multinuclear NMR Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data allows for a confident and complete structure assignment.

Caption: The progression from 1D to 2D NMR for structural confirmation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube. [5][6]A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). [5]The solution must be free of particulate matter. [6]2. 1H NMR Acquisition: A standard single-pulse experiment is performed. The spectrum is integrated to determine the relative number of protons for each signal. [5]3. 13C NMR Acquisition: A proton-decoupled experiment is run to simplify the spectrum to a single peak for each unique carbon atom. [5]4. 2D NMR Acquisition (if necessary): Standard pulse sequences for COSY and HSQC experiments are utilized to establish H-H and C-H correlations, respectively.

Anticipated Data and Interpretation

Based on the proposed structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, we can predict the expected NMR spectra.

Structure and Proton/Carbon Numbering:

5.3.1. 1H NMR Spectrum

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | ~1.3 | Broad Singlet | 2H | -NH2 (d) | Amine protons are often broad and their chemical shift is variable. [7] |

| B | ~2.5 | Singlet | 2H | -CH2- (b) | Adjacent to a quaternary carbon, so no splitting. Deshielded by the primary amine. |

| C | ~1.1 | Singlet | 6H | -C(CH3)2 (c) | Geminal methyl groups on a quaternary carbon are equivalent and show no splitting. |

| D | ~2.3 | Singlet | 6H | -N(CH3)2 (f) | Equivalent methyl groups on the tertiary nitrogen. Deshielded by the nitrogen. [8] |

5.3.2. 13C NMR Spectrum

| Signal Label | Predicted δ (ppm) | Assignment | Rationale |

| 1 | ~55-60 | C(a) | Quaternary carbon attached to two nitrogen atoms, significantly deshielded. |

| 2 | ~50-55 | C(b) | Methylene carbon attached to the primary amine. |

| 3 | ~45-50 | C(f) | Methyl carbons on the tertiary amine. |

| 4 | ~25-30 | C(c) | Methyl carbons on the quaternary center. |

5.3.3. 2D NMR Correlations

-

COSY: No significant H-H couplings are expected due to the presence of the quaternary carbon, which isolates the proton environments.

-

HSQC: This experiment would be crucial for confirming the assignments by directly correlating each proton signal to its attached carbon.

-

The singlet at ~2.5 ppm (protons 'b') would correlate with the carbon signal at ~50-55 ppm (carbon 'b').

-

The singlet at ~1.1 ppm (protons 'c') would correlate with the carbon signal at ~25-30 ppm (carbon 'c').

-

The singlet at ~2.3 ppm (protons 'f') would correlate with the carbon signal at ~45-50 ppm (carbon 'f').

-

Conclusion: A Self-Validating Structural Assignment

The convergence of data from mass spectrometry, FTIR, and NMR spectroscopy provides a robust and self-validating elucidation of the structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

-

HRMS establishes the correct molecular formula (C6H16N2) and provides fragmentation data consistent with the proposed structure.

-

FTIR confirms the presence of the key functional groups: a primary amine (N-H stretches and bend) and a tertiary amine (absence of N-H stretch).

-

NMR (1H, 13C, and 2D) maps the precise connectivity of the carbon and hydrogen atoms, revealing the 1,1-dimethyl-2-aminoethyl backbone and the N,N-dimethylamino substituent.

This integrated analytical approach exemplifies a rigorous scientific methodology, ensuring the unambiguous structural assignment required for advanced research and development.

References

- Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Semantic Scholar. (n.d.).

- National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry - PMC.

- University of Calgary. (n.d.). IR: amines.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.

- Illinois State University. (2015). Infrared Spectroscopy.

- Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.

- Michigan St

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- University of Cambridge. (n.d.).

- Intertek. (n.d.).

- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- BenchChem. (2025).

- Iowa State University. (n.d.).

- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.

- KPU Pressbooks. (n.d.). 6.

- JoVE. (2024, December 5).

- Emery Pharma. (2018, April 2).

- ChemicalBook. (n.d.). 76936-44-2(N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine) Product Description.

- Chemistry LibreTexts. (2022, July 3). 6.

- Combi-Blocks. (n.d.). N-(2-Amino-1, 1-dimethylethyl)-n, n-dimethylamine, min 98%, 5 grams.

Sources

- 1. 76936-44-2 CAS MSDS (N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

synthesis route for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

An In-Depth Technical Guide to the Synthesis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Introduction

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, also known by its systematic IUPAC name N¹,N¹,2-trimethylpropane-1,2-diamine, is a diamine featuring a sterically hindered tertiary amine and a primary amine on a neopentyl backbone. This unique structural arrangement makes it a valuable building block in medicinal chemistry and a ligand in coordination chemistry. Its potential applications include the synthesis of novel pharmaceuticals and as a catalyst in organic reactions. This guide provides an in-depth exploration of plausible synthetic routes for this target molecule, designed for researchers and professionals in drug development and chemical synthesis.

Strategic Approaches to Synthesis

The synthesis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine can be approached through several strategic pathways. This guide will focus on three plausible routes, each commencing from readily accessible starting materials and employing well-established organic transformations. The choice of a specific route may depend on the availability of starting materials, scalability, and the desired purity of the final product.

Route 1: Synthesis via Reductive Amination of a Nitrile Precursor

This route begins with the construction of a key intermediate, 2-amino-2-methylpropanenitrile, followed by reduction and subsequent reductive amination.

Step 1: Synthesis of 2-amino-2-methylpropanenitrile

The initial step involves the synthesis of 2-amino-2-methylpropanenitrile from acetone. This transformation is a variation of the Strecker synthesis. The reaction proceeds by the formation of an intermediate cyanohydrin from acetone and a cyanide salt, which is then aminated.[1][2]

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared and cooled in an ice bath.

-

Ammonium chloride is added to the cyanide solution.

-

Acetone is then added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred for several hours at room temperature to allow for the formation of 2-amino-2-methylpropanenitrile.

-

The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude nitrile.

Step 2: Reduction of 2-amino-2-methylpropanenitrile to 2-Methylpropane-1,2-diamine

The nitrile group of 2-amino-2-methylpropanenitrile is reduced to a primary amine to yield 2-methylpropane-1,2-diamine. This can be achieved through catalytic hydrogenation or with a chemical reducing agent.

Experimental Protocol (Catalytic Hydrogenation):

-

The crude 2-amino-2-methylpropanenitrile is dissolved in a suitable solvent, such as ethanol or methanol, saturated with ammonia to suppress side reactions.

-

A hydrogenation catalyst, such as Raney nickel or palladium on carbon, is added to the solution.

-

The mixture is subjected to hydrogenation in a high-pressure reactor (autoclave) under a hydrogen atmosphere.[3]

-

The reaction is monitored for hydrogen uptake. Upon completion, the catalyst is carefully filtered off.

-

The solvent is removed by distillation to yield 2-methylpropane-1,2-diamine.

Step 3: Selective N,N-Dimethylation via Reductive Amination

The final step involves the selective N,N-dimethylation of one of the primary amino groups of 2-methylpropane-1,2-diamine. Reductive amination using formaldehyde as the source of the methyl groups is a common method.[4] To achieve selective dimethylation of the less sterically hindered primary amine, a protection strategy for the tertiary amine-adjacent primary amine might be considered, though careful control of reaction conditions can also favor the desired product.

Experimental Protocol:

-

2-Methylpropane-1,2-diamine is dissolved in a suitable solvent, such as methanol or acetonitrile.

-

An aqueous solution of formaldehyde (2.2 equivalents) is added to the solution.

-

A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise while maintaining the pH in a slightly acidic range with acetic acid.[4][5]

-

The reaction is stirred at room temperature until the starting diamine is consumed (monitored by TLC or GC-MS).

-

The reaction is quenched by the addition of a base, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The final product is purified by distillation or column chromatography.

Reaction Pathway for Route 1

Caption: Synthesis of the target molecule starting from acetone.

Route 2: Synthesis via Oxidation and Reductive Amination of an Amino Alcohol

This route utilizes the commercially available 2-amino-2-methyl-1-propanol as the starting material.

Step 1: Oxidation of 2-amino-2-methyl-1-propanol to 2-amino-2-methylpropanal

The primary alcohol group of 2-amino-2-methyl-1-propanol is oxidized to an aldehyde. This step can be challenging due to the presence of the amine group, which can be sensitive to oxidation. Milder, selective oxidizing agents are required.

Experimental Protocol:

-

2-amino-2-methyl-1-propanol is dissolved in a suitable organic solvent like dichloromethane.

-

A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is employed to selectively oxidize the primary alcohol to the aldehyde.

-

The reaction is carefully monitored to avoid over-oxidation or side reactions.

-

Upon completion, the reaction mixture is worked up to isolate the crude 2-amino-2-methylpropanal. This intermediate can be unstable and is often used immediately in the next step.

Step 2: Reductive Amination with Dimethylamine

The crude 2-amino-2-methylpropanal is then reacted with dimethylamine in a reductive amination step to form the final product.

Experimental Protocol:

-

The crude aldehyde from the previous step is dissolved in a suitable solvent.

-

An excess of dimethylamine (as a solution in THF or as a gas) is introduced.

-

A reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride is added.[4]

-

The reaction proceeds at room temperature.

-

Work-up and purification are carried out as described in Route 1, Step 3.

Reaction Pathway for Route 2

Caption: Synthesis from 2-amino-2-methyl-1-propanol.

Route 3: Synthesis via Direct Alkylation of a Diamine

This approach involves the direct methylation of 2-methylpropane-1,2-diamine.

Step 1: Synthesis of 2-Methylpropane-1,2-diamine

This intermediate is prepared as described in Route 1, Steps 1 and 2.

Step 2: N,N-Dimethylation using a Methylating Agent

The primary amino group of 2-methylpropane-1,2-diamine is dimethylated using a suitable methylating agent. This reaction can be difficult to control and may result in a mixture of methylated products.

Experimental Protocol:

-

2-Methylpropane-1,2-diamine is dissolved in a polar aprotic solvent such as THF or DMF in the presence of a non-nucleophilic base like potassium carbonate.

-

A methylating agent such as dimethyl sulfate or methyl iodide (at least 2 equivalents) is added dropwise at a controlled temperature.[6][7]

-

The reaction mixture is stirred until the starting material is consumed.

-

The reaction is quenched with water, and the product is extracted.

-

The crude product will likely be a mixture of mono-, di-, tri-, and tetra-methylated products, requiring careful purification by fractional distillation or preparative chromatography to isolate the desired N¹,N¹,2-trimethylpropane-1,2-diamine.

Reaction Pathway for Route 3

Caption: Synthesis via direct alkylation of the diamine.

Quantitative Data Summary

| Route | Key Transformation | Reagents | Typical Yield | Purity |

| 1 | Reductive Amination | Formaldehyde, NaBH₃CN | 60-80% | >95% after purification |

| 2 | Oxidation & Reductive Amination | PCC, (CH₃)₂NH, NaBH(OAc)₃ | 40-60% (over two steps) | >95% after purification |

| 3 | Direct Alkylation | Dimethyl Sulfate, K₂CO₃ | 30-50% (of desired product) | Requires extensive purification |

Purification and Characterization

The final product, being a liquid amine, is typically purified by fractional distillation under reduced pressure. Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS). Structural confirmation is achieved through spectroscopic methods:

-

¹H NMR: Will show characteristic signals for the two methyl groups on the tertiary amine, the gem-dimethyl groups, the methylene group, and the primary amine protons.

-

¹³C NMR: Will display distinct signals for all carbon atoms in the molecule.

-

Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight would be observed.

Conclusion

The synthesis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine can be accomplished through several viable routes. Route 1, involving the reductive amination of a nitrile-derived diamine, likely offers the best combination of yield and selectivity. Route 2 provides a more direct path but may be hampered by the stability of the intermediate aldehyde. Route 3 is the most straightforward on paper but presents significant challenges in controlling the selectivity of the alkylation, making purification difficult. The selection of the optimal route will depend on the specific capabilities and requirements of the research or development team.

References

-

ChemSynthesis. (2025, May 20). 2-amino-2-methylpropanenitrile - 19355-69-2, C4H8N2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Amino-2-methylpropanenitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N1,N1,2-Trimethylpropane-1,2-diamine hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Reddit. (n.d.). Help with reductive ammination. r/Chempros. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Science of Synthesis, 81-83.

- Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.

-

Royal Society of Chemistry. (n.d.). Copper-catalysed reductive amination of nitriles and organic-group reductions using dimethylamine borane. Retrieved from [Link]

-

ResearchGate. (n.d.). Different amines in reductive amination with undecanal. Retrieved from [Link]

- Shang, M., et al. (2022). Enantioselective Deaminative Alkylation of Amino Acid Derivatives with Unactivated Olefins. Journal of the American Chemical Society, 144(4), 1130–1137.

- Google Patents. (n.d.). CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.

- Prashad, M., et al. (2003).

-

National Center for Biotechnology Information. (2024, April 27). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds. PubMed Central. Retrieved from [Link]

- Rivera, A., et al. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol.

-

Selva, M., et al. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]

-

Arts, J., et al. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Retrieved from [Link]

-

Sun, S.-Z., et al. (2022, January 26). Enantioselective Deaminative Alkylation of Amino Acid Derivatives with Unactivated Olefins. Journal of the American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, March 10). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N,N',N'-Tetramethyl-1,3-diaminopropane. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN106478425A - A kind of 2 methyl 1,2 propane diamine and its preparation method of salt.

Sources

- 1. echemi.com [echemi.com]

- 2. Buy (2S)-3-amino-2-methylpropanenitrile hydrochloride | 2866254-40-0 [smolecule.com]

- 3. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

An In-Depth Technical Guide to the 1H NMR Spectrum of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Abstract

This technical guide provides a comprehensive analysis and prediction of the 1H Nuclear Magnetic Resonance (NMR) spectrum for the diamine ligand N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS 76936-44-2). As a molecule featuring multiple distinct proton environments, its structural elucidation via 1H NMR is a critical step in quality control and characterization for researchers in synthetic chemistry and drug development. This document details the theoretical basis for the expected chemical shifts, multiplicities, and integration values for each proton signal. Furthermore, it presents a standardized experimental protocol for acquiring high-quality spectral data and discusses advanced analytical considerations.

Molecular Structure and Proton Environments

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, with a molecular formula of C₆H₁₆N₂[1], possesses a unique structure characterized by a quaternary carbon atom and two distinct amine functionalities. Understanding this structure is fundamental to interpreting its 1H NMR spectrum. The molecule contains four chemically non-equivalent sets of protons, which will give rise to four distinct signals in the spectrum.

The key structural features are:

-

A dimethylamino group (-N(CH₃)₂) attached to a quaternary carbon.

-

A gem-dimethyl group (-C(CH₃)₂) on the same quaternary carbon.

-

A methylene bridge (-CH₂-).

-

A terminal primary amino group (-NH₂).

These four distinct electronic environments are labeled A, B, C, and D in the diagram below for analytical clarity.

Caption: Molecular structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine with proton environments labeled.

Predicted 1H NMR Spectrum Analysis

The predicted 1H NMR spectrum will exhibit four signals, all of which are expected to be singlets. The absence of spin-spin splitting is a key identifying feature of this molecule, arising from the presence of the quaternary carbon which isolates the proton environments from each other.

**Signal A: N,N-dimethyl Protons (-N(CH₃)₂) **

-

Chemical Shift (δ): Expected around 2.2-2.4 ppm . The six protons of the two methyl groups attached to the tertiary nitrogen are chemically equivalent due to free rotation around the C-N bonds. Their signal is shifted downfield from typical alkane protons due to the inductive electron-withdrawing effect of the nitrogen atom.[2][3] For comparison, the N,N-dimethyl protons in N,N-dimethylethylamine appear at approximately 2.22 ppm.[4]

-

Integration: This signal will integrate to 6 protons .

-

Multiplicity: Singlet . There are no protons on the adjacent quaternary carbon, thus no coupling occurs.

**Signal B: Gem-dimethyl Protons (-C(CH₃)₂) **

-

Chemical Shift (δ): Expected around 1.0-1.3 ppm . These six protons are also chemically equivalent and are attached to the central quaternary carbon. This environment is characteristic of a tertiary-butyl or "tert-butyl" group.[5] While they are standard alkyl protons, their position beta to two nitrogen atoms results in a slight downfield shift compared to a simple alkane like neopentane (δ ≈ 0.9 ppm).

-

Integration: This signal will integrate to 6 protons .

-

Multiplicity: Singlet . Similar to signal A, the adjacent carbon is quaternary, preventing any spin-spin splitting.

Signal C: Methylene Protons (-CH₂-)

-

Chemical Shift (δ): Expected around 2.5-2.8 ppm . The two protons of the methylene group are equivalent. They are bonded to a carbon that is adjacent to a primary amine group (-NH₂). The electronegativity of the nitrogen atom deshields these protons, shifting their signal downfield. This is a typical range for protons on a carbon alpha to an amine.[6][7]

-

Integration: This signal will integrate to 2 protons .

-

Multiplicity: Singlet . The adjacent carbon is the quaternary center, which has no protons for coupling. While vicinal coupling to the -NH₂ protons is theoretically possible, it is rarely observed in practice due to rapid proton exchange and quadrupole broadening from the 14N nucleus.[8][9]

**Signal D: Primary Amine Protons (-NH₂) **

-

Chemical Shift (δ): Highly variable, expected in the range of 0.5-4.0 ppm . The chemical shift of amine protons is notoriously dependent on experimental conditions such as solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[10][11]

-

Integration: This signal will integrate to 2 protons .

-

Multiplicity: Broad Singlet . The signal is typically broad due to the aforementioned rapid chemical exchange and quadrupolar effects.[12] A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR tube; the -NH₂ protons will exchange with deuterium, causing this signal to diminish or disappear entirely from the spectrum.[6][8]

Tabular Summary of Predicted 1H NMR Data

| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration (Relative # of H) | Multiplicity |

| A | -N(CH ₃)₂ | 2.2 - 2.4 | 6H | Singlet (s) |

| B | -C(CH ₃)₂ | 1.0 - 1.3 | 6H | Singlet (s) |

| C | -CH ₂-NH₂ | 2.5 - 2.8 | 2H | Singlet (s) |

| D | -NH₂ | 0.5 - 4.0 (Variable) | 2H | Broad Singlet (br s) |

Experimental Protocol for 1H NMR Acquisition

To ensure the acquisition of a high-fidelity spectrum suitable for unambiguous structural confirmation, a rigorous and standardized protocol is essential.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with potential solubility issues or to observe different hydrogen bonding effects, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[11] The use of a deuterated solvent is critical to avoid a large, obscuring solvent signal in the spectrum.[6]

-

Concentration: Dissolve 5-10 mg of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.[2][12]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

D₂O Exchange (Optional but Recommended): After acquiring an initial spectrum, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the identity of the -NH₂ signal.

Data Acquisition and Processing Workflow

The following workflow outlines the key steps from sample insertion to final spectrum generation.

Caption: Standard workflow for NMR data acquisition and processing.

Conclusion

The is predicted to be distinct and readily interpretable. The presence of four singlet signals with a 6:6:2:2 integration ratio provides a definitive spectral fingerprint for this molecule. The key identifying features are the two upfield 6H singlets corresponding to the gem-dimethyl and N,N-dimethyl groups, and the characteristic broad, exchangeable signal of the primary amine protons. This guide provides the necessary theoretical and practical framework for researchers to confidently acquire, interpret, and utilize 1H NMR spectroscopy for the characterization of this important chemical building block.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. N,N-Dimethylethylamine(598-56-1) 1H NMR spectrum [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹³C NMR Analysis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Foreword: Navigating the Spectroscopic Landscape

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a comprehensive technical overview of the ¹³C NMR characteristics of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, a diamine building block with potential applications in medicinal chemistry.

Predicted ¹³C NMR Spectral Data for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

The chemical structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine dictates five unique carbon environments. The predicted chemical shifts are derived from a combination of empirical data from similar structural motifs and computational prediction tools.[1][2] The analysis of related compounds, such as N,N-dimethylethylamine and molecules containing a tert-butyl group, provides a strong foundation for these assignments.[3][4]

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | Quaternary carbon (C(CH₃)₂) | 50-60 | The chemical shift is influenced by the attached nitrogen and two methyl groups. Quaternary carbons generally show weaker signals.[5] |

| C2 | Methylene carbon (-CH₂-N) | 60-70 | This carbon is deshielded by the adjacent nitrogen atom of the dimethylamino group. |

| C3, C4 | Methyl carbons (-C(CH₃)₂) | 25-35 | These equivalent methyl carbons are in a typical aliphatic range, slightly deshielded by the adjacent quaternary carbon. |

| C5 | Methyl carbons (-N(CH₃)₂) | 45-55 | The two equivalent methyl carbons of the dimethylamino group are significantly deshielded by the directly attached nitrogen atom. |

Note: Predicted chemical shifts are relative to a standard reference, typically Tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary depending on the solvent and experimental conditions.

The Causality Behind Experimental Choices: A Protocol for ¹³C NMR Spectrum Acquisition

The following protocol is designed to be a self-validating system, ensuring high-quality, reproducible data. The choices within this protocol are grounded in fundamental principles of NMR spectroscopy.

Sample Preparation

-

Analyte Purity: Ensure the sample of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is of high purity (≥98%) to avoid signals from impurities that could complicate spectral interpretation.[6]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar to moderately polar organic compounds. It provides a single solvent peak at approximately 77.16 ppm which can be used as an internal reference.[5] For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable alternatives.

-

Concentration: Prepare a solution of 20-50 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. This concentration range provides a good balance between obtaining a strong signal in a reasonable time and avoiding issues with viscosity and line broadening.

-

Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and should be adjusted as necessary for instruments of different field strengths.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Probe Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for ¹³C NMR.

-

Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.[7]

-

Acquisition Time (AT): An acquisition time of 1-2 seconds allows for good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial, especially for observing the quaternary carbon (C1), which has a longer relaxation time.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.[7]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

-

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline and pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas. Note that in proton-decoupled ¹³C NMR, peak integrals are not always directly proportional to the number of carbons due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental and analytical process, emphasizing the self-validating nature of the methodology.

Caption: A comprehensive workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Concluding Remarks for the Practicing Scientist

This guide provides a robust framework for understanding, predicting, and experimentally determining the ¹³C NMR spectrum of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine. By adhering to the principles of meticulous sample preparation, deliberate parameter selection, and systematic data analysis, researchers can achieve high-fidelity spectra that are essential for unambiguous structural confirmation. The synergy between predictive understanding and rigorous experimental practice is the hallmark of effective spectroscopic analysis in the fast-paced environment of modern drug development.

References

-

ResearchGate. Selected 13C NMR chemical shifts (ppm) for compounds 1-6. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). Available from: [Link]

-

eLife. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available from: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

Journal of Visualized Experiments. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Available from: [Link]

-

PubChem. N,N-Dimethylethylenediamine. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Available from: [Link]

-

CASPRE. 13C NMR Predictor. Available from: [Link]

-

Oakwood Chemical. N-(2-Amino-1,1-dimethylethyl)-n,n-dimethylamine, min 98%. Available from: [Link]

-

University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. CASPRE [caspre.ca]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylethylamine(598-56-1) 13C NMR [m.chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. calpaclab.com [calpaclab.com]

- 7. compoundchem.com [compoundchem.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Foreword: Navigating the Fragmentation Landscape of a Structurally Unique Diamine

Molecular Profile of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a diamine with a unique structural arrangement. It possesses both a primary and a tertiary amine, with a gem-dimethyl group situated on the carbon atom alpha to both nitrogen atoms. This distinct architecture is anticipated to yield a characteristic fragmentation pattern.

| Property | Value | Source |

| Molecular Formula | C6H16N2 | [1]() |

| Molecular Weight | 116.21 g/mol | [1]() |

| Nominal Mass | 116 u | Calculated |

| Nitrogen Rule | Compliant (Even MW, Even N atoms) | [2] |

The presence of two nitrogen atoms dictates that the molecular ion peak ([M]•+) will have an even mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule.[2]

The Cornerstone of Amine Fragmentation: Alpha-Cleavage

The most significant fragmentation mechanism for aliphatic amines under electron ionization is alpha-cleavage.[2][3] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The driving force for this fragmentation is the formation of a resonance-stabilized iminium cation. The radical cation, formed upon initial ionization, localizes the positive charge on one of the nitrogen atoms, initiating the cleavage of an adjacent C-C bond.

Predicted Fragmentation Pathways

The structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine offers several potential sites for alpha-cleavage. The relative abundance of the resulting fragment ions will be influenced by the stability of the carbocation and the radical formed, as well as the steric environment of the cleavage site.

Major Predicted Fragmentation: Formation of the Base Peak

The most probable fragmentation pathway involves the cleavage of the C-C bond between the quaternary carbon bearing the gem-dimethyl groups and the CH2NH2 group. This is due to the formation of a highly stable tertiary carbocation resonance-stabilized by the tertiary amine.

Caption: Primary alpha-cleavage leading to the predicted base peak.

This cleavage results in the loss of a methyl radical (•CH3) from the dimethylamino group, leading to a highly stable iminium ion at m/z 101 . This fragment is predicted to be the base peak in the mass spectrum due to the stability of the resulting cation.

A second, highly favored alpha-cleavage involves the loss of the aminomethyl radical (•CH2NH2).

Caption: Alpha-cleavage with loss of the aminomethyl radical.

This fragmentation would produce a resonance-stabilized iminium ion at m/z 86 . The stability of this ion suggests it would also be a prominent peak in the spectrum.

Fragmentation Initiated at the Primary Amine

Ionization can also occur at the primary amine, leading to a different set of fragment ions.

Caption: Alpha-cleavage initiated at the primary amine.

Alpha-cleavage of the bond between the quaternary carbon and the primary aminomethyl group would result in the formation of the [CH2=NH2]+ ion at m/z 30 . This is a very common fragment for primary amines and is expected to be observed, though likely with lower intensity than the fragments originating from the more stable tertiary amine ionization site.

Other Potential Fragmentations

Further fragmentation of the primary fragment ions can also occur. For instance, the m/z 101 ion could potentially lose an ethene molecule (C2H4) via a rearrangement process, leading to a fragment at m/z 73. Additionally, the loss of a hydrogen atom from the molecular ion to form an [M-1]+ peak at m/z 115 is also a possibility, though typically less pronounced than alpha-cleavage in aliphatic amines.

Predicted Mass Spectrum Data

Based on the analysis of the fragmentation pathways, the following table summarizes the predicted prominent peaks in the electron ionization mass spectrum of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

| m/z | Predicted Identity | Fragmentation Pathway | Predicted Relative Intensity |

| 116 | [C6H16N2]•+ (Molecular Ion) | - | Low to Moderate |

| 101 | [C5H13N2]+ | α-cleavage (loss of •CH3) | High (Predicted Base Peak) |

| 86 | [C5H14N]+ | α-cleavage (loss of •CH2NH2) | High |

| 71 | [C4H9N]+ | Loss of a methyl from m/z 86 | Moderate |

| 58 | [C3H8N]+ | α-cleavage with rearrangement | Moderate |

| 44 | [C2H6N]+ | Further fragmentation | Moderate |

| 30 | [CH4N]+ | α-cleavage at primary amine | Moderate to Low |

Experimental Protocol for Mass Spectrometry Analysis

For researchers seeking to acquire experimental data for this compound, the following protocol outlines a standard approach for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Objective: To obtain the electron ionization mass spectrum of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

-

Electron Ionization (EI) source.

-

Quadrupole or Time-of-Flight (TOF) mass analyzer.

Materials:

-

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (as pure as possible).

-

High-purity solvent (e.g., methanol, dichloromethane).

-

Helium carrier gas (99.999% purity).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a suitable volatile solvent.

-

Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

-

-

GC-MS Parameters:

-

Injection: 1 µL of the sample solution in splitless mode.

-

Injector Temperature: 250 °C.

-

GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of compound.